molecular formula C16H15IO6S B2745225 3-Ethoxy-5-iodo-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid CAS No. 1982241-73-5

3-Ethoxy-5-iodo-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid

Cat. No.: B2745225
CAS No.: 1982241-73-5
M. Wt: 462.25
InChI Key: ZNQCKDGZFZPTOR-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid is a complex organic compound characterized by its multiple functional groups, including an ethoxy group, an iodine atom, a sulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-iodo-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid typically involves multiple steps, starting with the preparation of the core benzene ring. One common approach is to start with a substituted benzene derivative and introduce the various functional groups through a series of reactions, such as halogenation, etherification, and sulfonylation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the various functional groups and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The iodine atom can be oxidized to form iodate or iodide.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

  • Substitution: : The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Iodates or iodides.

  • Reduction: : Alcohols.

  • Substitution: : Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also serve as a probe to investigate the interactions of sulfonyl groups with biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its iodine content might make it useful in imaging or as a precursor for pharmaceuticals.

Industry

In industry, this compound could be used in the production of dyes, pigments, or other chemical products that require its unique structural features.

Mechanism of Action

The mechanism by which 3-Ethoxy-5-iodo-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-2-iodobenzoic acid

  • 3-Iodo-4-methylbenzoic acid

  • 4-Methylsulfonylbenzoic acid

Uniqueness

3-Ethoxy-5-iodo-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid is unique due to the combination of its ethoxy, iodine, sulfonyl, and carboxylic acid groups

Properties

IUPAC Name

3-ethoxy-5-iodo-4-(4-methylphenyl)sulfonyloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO6S/c1-3-22-14-9-11(16(18)19)8-13(17)15(14)23-24(20,21)12-6-4-10(2)5-7-12/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQCKDGZFZPTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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